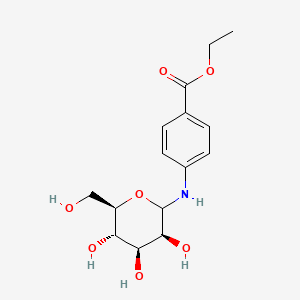
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester; Ethyl p-Aminobenzoate-N-D-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl p-Aminobenzoate-N-D-mannose can be synthesized through the esterification of p-aminobenzoic acid with ethanol, followed by the glycosylation of the resulting ethyl p-aminobenzoate with D-mannose. The esterification reaction typically involves refluxing p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The glycosylation step can be achieved using a glycosyl donor, such as D-mannose, under acidic or basic conditions .
Industrial Production Methods
Industrial production of ethyl p-aminobenzoate involves the reduction of ethyl p-nitrobenzoate using various reducing agents, such as ammonium sulfide, tin and alcoholic hydrochloric acid, or catalytic hydrogenation with platinum oxide . The glycosylation step can be scaled up using automated reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl p-Aminobenzoate-N-D-mannose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as ammonium sulfide, tin and alcoholic hydrochloric acid, or platinum oxide are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl p-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl p-Aminobenzoate-N-D-mannose has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl p-aminobenzoate-N-D-mannose involves its interaction with molecular targets and pathways. The D-mannose moiety can inhibit bacterial adhesion by mimicking the urothelial barrier function, thereby preventing bacterial colonization and infection . The ethyl p-aminobenzoate moiety acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain signals .
Comparación Con Compuestos Similares
Ethyl p-Aminobenzoate-N-D-mannose can be compared with other similar compounds, such as:
Benzocaine: Ethyl p-aminobenzoate, used as a local anesthetic.
D-Mannose: A simple sugar used to prevent urinary tract infections by inhibiting bacterial adhesion.
Lidocaine: Another local anesthetic with a different chemical structure but similar function.
Ethyl p-Aminobenzoate-N-D-mannose is unique due to its combined properties of inhibiting bacterial adhesion and providing local anesthesia, making it a compound of interest for further research and development .
Propiedades
Fórmula molecular |
C15H21NO7 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
ethyl 4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10-,11-,12+,13+,14?/m1/s1 |
Clave InChI |
FREAPVFREJJKCA-JABUTEAWSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)NC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















